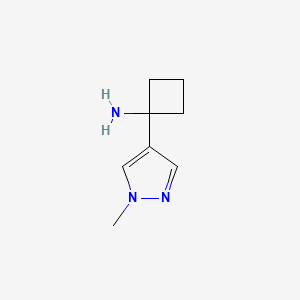

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine

Description

Contextualization of Pyrazole (B372694) and Cyclobutylamine (B51885) Motifs in Contemporary Chemical Synthesis and Molecular Design

To understand the significance of the 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine scaffold, it is essential to first appreciate the individual roles of its two core components in modern chemical science.

The pyrazole motif is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds and approved pharmaceuticals. nih.govglobalresearchonline.net The pyrazole ring's utility stems from its metabolic stability and its ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding (acting as both donor and acceptor) and hydrophobic interactions. nih.gov Its structure serves as a bioisostere for other aromatic rings like benzene (B151609) or imidazole, often leading to improved physicochemical properties such as solubility and lipophilicity. nih.gov

Derivatives of pyrazole exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. frontiersin.orgresearchgate.netresearchgate.net Notably, the 1-methyl-1H-pyrazol-4-yl substitution pattern is a key feature in several successful kinase inhibitors used in oncology, where it often interacts with the hinge region of the kinase active site. nih.govnih.gov

| Drug Name | Target/Class | Therapeutic Area |

| Celecoxib | COX-2 Inhibitor | Anti-inflammatory |

| Ruxolitinib | JAK1/JAK2 Inhibitor | Myelofibrosis, Cancer |

| Crizotinib | ALK/ROS1/MET Inhibitor | Lung Cancer |

| Erdafitinib | FGFR Inhibitor | Bladder Cancer |

| Sildenafil | PDE5 Inhibitor | Erectile Dysfunction |

| Sulfaphenazole | Antibacterial | Infectious Disease |

The cyclobutylamine motif, while less common historically than five- or six-membered rings, has seen a surge in interest as a tool for molecular design. The cyclobutane (B1203170) ring is a strained, non-planar carbocycle that imparts a distinct three-dimensional (3D) geometry to molecules. google.com This property is highly valued in modern drug discovery, which seeks to move away from flat, two-dimensional structures to better explore the complex topology of protein binding sites.

Incorporating a cyclobutane ring can confer conformational rigidity, locking flexible chains into a more defined orientation. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially increasing potency. The cyclobutylamine group specifically provides a rigid scaffold with well-defined exit vectors, allowing chemists to systematically explore the chemical space around a core structure. The amine group itself is a key functional handle, often serving as a hydrogen bond donor or a point for further chemical modification.

| Property of Cyclobutane Motif | Implication in Molecular Design |

| Three-Dimensionality | Enhances exploration of non-flat binding pockets. |

| Conformational Rigidity | Reduces entropic penalty upon binding, potentially increasing affinity. |

| Metabolic Stability | The carbocyclic ring is generally robust to metabolic degradation. |

| Defined Exit Vectors | Allows for systematic and predictable modification (SAR exploration). |

Rationale for Research Focus on this compound Architectures

The rationale for focusing on the this compound architecture is rooted in the synergistic potential of its two components. This scaffold is designed to leverage the proven biological relevance of the pyrazole ring with the advantageous structural properties of the cyclobutylamine group.

The primary motivations for investigating this specific combination include:

Creation of Novel Chemical Space: By combining a flat, aromatic heterocycle with a 3D carbocycle, researchers can generate novel molecular shapes that are underrepresented in existing compound libraries. This allows for the exploration of new structure-activity relationships (SAR) and the potential discovery of compounds with unique biological activity profiles. researchgate.net

Development of Kinase Inhibitors: Given that the 1-methyl-1H-pyrazol-4-yl group is a key component in numerous kinase inhibitors, nih.govnih.govbohrium.com its attachment to a rigid cyclobutylamine scaffold provides a novel platform for designing the next generation of these drugs. The cyclobutane core can act as a scaffold to orient other functional groups precisely within the ATP-binding pocket of a kinase, while the pyrazole moiety interacts with the critical hinge region. This approach has been explored in the development of selective CDK2 inhibitors. nih.gov

Bioisosteric Replacement: The cyclobutylamine group can be considered a rigid bioisostere for more flexible alkylamine chains or other cyclic systems. Its use allows chemists to probe the importance of conformation for biological activity. Replacing a flexible linker with this rigid scaffold can lead to significant gains in potency and selectivity if the constrained conformation is optimal for binding.

Fragment-Based Drug Discovery (FBDD): The compound itself is well-suited for use in FBDD. It is a relatively small molecule that presents key functionalities—a hydrogen-bond-accepting heterocycle and a primary amine—on a 3D framework. It can serve as a starting point or an intermediate building block for the synthesis of larger, more complex molecules targeting a wide array of proteins. nih.gov Its commercial availability supports its utility as a readily accessible building block for creating compound libraries. appchemical.com

Overview of Current Research Trajectories Involving the this compound Core

While detailed research publications focusing exclusively on this compound are not abundant, its applications can be inferred from patent literature and studies on closely related analogues. The current research trajectories primarily point toward its use as a key intermediate in the synthesis of potential therapeutics.

Oncology and Kinase Inhibition: The most prominent research trajectory is in the design of novel protein kinase inhibitors for cancer therapy. mdpi.commdpi.com The scaffold is being incorporated into molecules targeting kinases such as c-Met, Ron, and Cyclin-Dependent Kinases (CDKs). nih.govnih.govnih.gov In these designs, the pyrazole typically serves as the hinge-binding element, while the cyclobutylamine portion provides a rigid linker to other parts of the molecule that occupy adjacent pockets of the enzyme, aiming for enhanced potency and selectivity.

Neurology and Receptor Modulation: Patent literature indicates that the 1-(1-methyl-1H-pyrazol-4-yl) moiety, in combination with cyclobutyl structures, is being explored in compounds designed to modulate central nervous system targets, such as histamine (B1213489) receptors. google.com This suggests a research trajectory aimed at developing treatments for neurological or psychiatric disorders. nih.gov

Agrochemical and Antifungal Research: Pyrazole carboxamides are a well-established class of fungicides. Research into novel pyrazole derivatives, including those with various alkyl groups, continues in the agrochemical field to develop new agents for crop protection. researchgate.net The unique structural features of the this compound core could be exploited in this area to create compounds with new activity spectra.

Library Synthesis for High-Throughput Screening: As a commercially available and synthetically versatile building block, a significant application of this compound is in the construction of diverse chemical libraries. appchemical.com These libraries are then screened against a wide range of biological targets to identify novel "hit" compounds, which can serve as the starting point for new drug discovery programs across various therapeutic areas. justia.com

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)cyclobutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-11-6-7(5-10-11)8(9)3-2-4-8/h5-6H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABKQDACRWFWEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2(CCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 1 Methyl 1h Pyrazol 4 Yl Cyclobutylamine and Structural Analogues

Strategic Approaches to the Construction of the Cyclobutylamine (B51885) Moiety

The cyclobutane (B1203170) ring, a strained four-membered carbocycle, presents unique synthetic challenges. However, its rigid structure can be advantageous in drug design by locking in specific conformations. The introduction of an amine functionality further enhances its utility as a pharmacophore.

Cyclobutyl Ring Formation Techniques

The construction of the cyclobutane core can be achieved through various synthetic strategies, each with its own merits and limitations. Key methods include:

[2+2] Cycloadditions: This powerful method involves the reaction of two olefinic components to form a cyclobutane ring. Photochemical [2+2] cycloadditions are a common approach, often utilizing sensitizers like acetone (B3395972) or benzophenone (B1666685) to promote the reaction via a triplet state. Transition metal-catalyzed [2+2] cycloadditions have also emerged as a valuable tool. For instance, visible-light-mediated, Lewis acid-catalyzed dearomative [2+2] photocycloaddition of heteroarenes with alkenes can produce cyclobutane-fused heterocycles with high yield and enantioselectivity.

Ring Contraction of Pyrrolidines: A novel approach for the stereoselective synthesis of substituted cyclobutanes involves the contraction of readily available pyrrolidine (B122466) derivatives. This method, which can be mediated by iodonitrene chemistry, proceeds through a proposed 1,4-biradical intermediate and offers a high degree of stereospecificity.

Visible-Light-Enabled Cycloadditions: Photoredox catalysis has enabled the development of innovative cycloaddition strategies. For example, an intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones provides access to highly functionalized cyclohexylamine (B46788) derivatives, showcasing the utility of cyclobutylamine precursors in more complex syntheses.

A summary of selected cyclobutyl ring formation techniques is presented in Table 1.

| Method | Description | Key Features | Reference(s) |

|---|---|---|---|

| Photochemical [2+2] Cycloaddition | Reaction of two olefins under photochemical conditions, often with a sensitizer. | Forms the cyclobutane ring directly from unsaturated precursors. | |

| Transition Metal-Catalyzed [2+2] Cycloaddition | Cycloaddition of olefins catalyzed by a transition metal complex. | Offers alternative reaction conditions and potential for stereocontrol. | |

| Ring Contraction of Pyrrolidines | Conversion of a five-membered pyrrolidine ring to a four-membered cyclobutane ring. | Stereospecific method for preparing substituted cyclobutanes. |

Stereoselective Synthesis of Cyclobutylamine Derivatives

Controlling the stereochemistry of the cyclobutylamine moiety is crucial for understanding its structure-activity relationship in a biological context. Several stereoselective methods have been developed:

Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy: A modular and efficient "cycloaddition/ring-opening" strategy of bicyclo[1.1.0]butanes with triazinanes, catalyzed by a Lewis acid, provides a route to syn-diastereoselective cyclobutylamines. This method is characterized by its operational simplicity and mild reaction conditions.

Enzymatic Hydroxylation: Engineered P450BM3 enzymes have been shown to selectively hydroxylate cyclobutylamine derivatives at chemically unactivated sites with high regio- and stereoselectivity. This biocatalytic approach offers a green and efficient route to chiral bifunctional intermediates.

Chiral Auxiliaries and Asymmetric Catalysis: The use of chiral auxiliaries derived from natural products like (-)-α-pinene or (-)-verbenone (B192643) can induce stereoselectivity in reactions such as the cyclopropanation of chiral cyclobutyl dehydro amino acids. Furthermore, asymmetric catalysis, for instance using chiral phosphoric acids in visible-light-enabled cycloadditions, has shown promise in achieving enantiocontrol in the synthesis of complex amine derivatives.

Functionalization and Derivatization Strategies for the Pyrazole (B372694) Ring System

The pyrazole ring is a versatile heterocycle found in numerous biologically active compounds. Its functionalization can be achieved through various methods, allowing for the fine-tuning of its electronic and steric properties.

N-Alkylation and Substituent Introduction on the Pyrazole Nitrogen

The introduction of substituents on the pyrazole nitrogen is a common strategy in the synthesis of pyrazole-containing compounds. For the target molecule, 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine, the N1 position is methylated.

Classical N-Alkylation: Traditional methods for N-alkylation of pyrazoles often involve the use of alkyl halides, such as methyl iodide, or dimethyl sulfate (B86663) in the presence of a base. These reactions proceed via the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on the alkylating agent.

Mitsunobu Reaction: Commercially available 4-nitropyrazole can undergo Mitsunobu reactions with primary and secondary alcohols to afford N1-alkylated pyrazoles.

Acid-Catalyzed N-Alkylation: A newer method utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid, for the N-alkylation of pyrazoles. This approach provides an alternative to methods requiring strong bases or high temperatures.

The regioselectivity of N-alkylation in unsymmetrical pyrazoles is influenced by steric and electronic factors of the substituents on the pyrazole ring.

Regioselective Functionalization at the 4-Position of the Pyrazole Ring

The 4-position of the pyrazole ring is often a key site for substitution to modulate biological activity.

Electrophilic Aromatic Substitution: The C4 position of the pyrazole ring is an electron-rich center, making it susceptible to electrophilic aromatic substitution reactions. For instance, electrophilic nitration of pyrazoles readily affords 4-nitropyrazoles. A hypervalent iodine-mediated electrophilic thio/selenocyanation provides a route to 4-thio/selenocyanated pyrazoles.

Transition-Metal-Catalyzed C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the regioselective introduction of various groups at the C4 position. Palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce amino groups at the C4 position of 4-halopyrazoles. Suzuki-Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole with boronic acids allows for the synthesis of 4-aryl, 4-heteroaryl, or 4-styryl derivatives.

Coupling Reactions for Integrating Pyrazole and Cyclobutylamine Fragments

The final and crucial step in the synthesis of this compound involves the coupling of the pyrazole and cyclobutylamine fragments. Several strategies can be envisioned for this transformation.

Reductive Amination: A common and effective method for forming C-N bonds is reductive amination. This involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ. For the target molecule, this could involve the reaction of 1-(1-methyl-1H-pyrazol-4-yl)cyclobutanone with ammonia (B1221849) or an ammonia equivalent, followed by reduction with a selective reducing agent like sodium triacetoxyborohydride (B8407120). Alternatively, 4-formyl-1-methyl-1H-pyrazole could be reacted with cyclobutylamine under reductive amination conditions. A one-pot reductive amination has been successfully used for the synthesis of other N-pyrazolyl amines.

Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann reactions, are powerful methods for forming bonds between aryl or heteroaryl halides and amines. In the context of the target molecule, this could involve the coupling of a 4-halo-1-methyl-1H-pyrazole (e.g., 4-bromo- or 4-iodo-1-methyl-1H-pyrazole) with cyclobutylamine. These reactions typically employ a palladium or copper catalyst, a suitable ligand, and a base.

A summary of potential coupling strategies is provided in Table 2.

| Coupling Strategy | Reactants | Key Reagents/Catalysts | Reference(s) |

|---|---|---|---|

| Reductive Amination | 1-(1-Methyl-1H-pyrazol-4-yl)cyclobutanone + Ammonia source | Sodium triacetoxyborohydride | |

| Reductive Amination | 4-Formyl-1-methyl-1H-pyrazole + Cyclobutylamine | Sodium triacetoxyborohydride | |

| Buchwald-Hartwig Amination | 4-Halo-1-methyl-1H-pyrazole + Cyclobutylamine | Palladium catalyst, Ligand, Base |

Amine Formation Methodologies

A primary and efficient method for the introduction of the amine group onto the cyclobutane ring is through reductive amination. This widely used reaction in medicinal chemistry offers a direct pathway to primary, secondary, and tertiary amines from carbonyl compounds. In the context of synthesizing this compound, the key precursor would be 1-(1-Methyl-1H-pyrazol-4-yl)cyclobutanone.

The general mechanism of reductive amination involves the initial reaction of the ketone with an amine source, such as ammonia or an ammonium (B1175870) salt, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired amine. A variety of reducing agents can be employed for this transformation, with the choice often depending on the specific substrate and desired reaction conditions.

| Precursor | Amine Source | Reducing Agent | Product |

| 1-(1-Methyl-1H-pyrazol-4-yl)cyclobutanone | Ammonia | Sodium triacetoxyborohydride | This compound |

| 1-(1-Methyl-1H-pyrazol-4-yl)cyclobutanone | Ammonium acetate | Sodium cyanoborohydride | This compound |

| 1-(1-Methyl-1H-pyrazol-4-yl)cyclobutanone | Hydroxylamine | Hydrogen/Palladium on carbon | This compound |

This table presents plausible reagents for the reductive amination of the precursor ketone. Specific reaction conditions would require experimental optimization.

The selection of the reducing agent is critical for the success of the reductive amination. Sodium triacetoxyborohydride is a mild and selective reagent that is often preferred for its ability to reduce the intermediate iminium ion faster than the starting ketone. Sodium cyanoborohydride is another effective reagent, though its toxicity necessitates careful handling. Catalytic hydrogenation, using reagents like hydrogen gas with a palladium on carbon catalyst, offers a greener alternative.

Carbon-Carbon Bond Formation Reactions

The construction of the core structure, which involves the formation of a carbon-carbon bond between the pyrazole and cyclobutane moieties, can be achieved through several strategic approaches. One plausible route involves the synthesis of a pyrazole-containing precursor that can then be elaborated to form the cyclobutane ring.

For instance, a [2+2] cycloaddition reaction between a suitably substituted pyrazole-containing alkene and a ketene (B1206846) or a ketene equivalent could be a viable strategy for the formation of the cyclobutanone (B123998) precursor.

Another approach could involve the use of a pre-functionalized pyrazole, such as a 4-halopyrazole or a pyrazole-4-boronic acid derivative, which can then be coupled with a cyclobutane-containing fragment using transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester has been described, which can be a key intermediate for such coupling reactions. researchgate.net

| Pyrazole Precursor | Cyclobutane Precursor | Reaction Type | Key Intermediate |

| 4-Vinyl-1-methyl-1H-pyrazole | Dichloroketene | [2+2] Cycloaddition | Dichlorocyclobutanone derivative |

| 4-Bromo-1-methyl-1H-pyrazole | Cyclobutylzinc chloride | Negishi Coupling | 4-Cyclobutyl-1-methyl-1H-pyrazole |

| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 1-Bromocyclobutene | Suzuki Coupling | 4-(Cyclobuten-1-yl)-1-methyl-1H-pyrazole |

This table illustrates potential C-C bond forming strategies. The subsequent functional group transformations would be necessary to arrive at the target amine.

One-Pot and Multicomponent Reaction Approaches

The principles of pot, atom, and step economy (PASE) are increasingly influential in modern organic synthesis, and multicomponent reactions (MCRs) are a prime example of these principles in action. mdpi.com MCRs allow for the synthesis of complex molecules from three or more starting materials in a single synthetic operation, which can significantly improve efficiency and reduce waste.

While a specific one-pot or multicomponent reaction for the direct synthesis of this compound has not been extensively reported in the literature, the development of such a process is a desirable goal. A hypothetical MCR could involve the reaction of a hydrazine (B178648) derivative, a 1,3-dicarbonyl compound containing a cyclobutane moiety, and a methylating agent.

For instance, the reaction of methylhydrazine, a 1,3-diketone fused to a cyclobutane ring, and an appropriate nitrogen source in a one-pot fashion could potentially lead to the target molecule or a close precursor. The development of novel MCRs for the synthesis of bioactive pyrazole derivatives is an active area of research. mdpi.com

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles is crucial for the development of sustainable synthetic processes in the pharmaceutical and chemical industries. researchgate.net The synthesis of this compound and its derivatives can be made more environmentally friendly by considering several key aspects.

Catalysis: The use of heterogeneous catalysts, such as nano-ZnO, can offer advantages in terms of ease of separation and reusability, contributing to a greener process. nih.gov For instance, a nano-ZnO catalyzed green protocol has been described for the synthesis of 1,3,5-substituted pyrazoles. nih.gov

Solvent Choice: The choice of solvent has a significant impact on the environmental footprint of a chemical process. The use of greener solvents, such as water or ethanol (B145695), or even performing reactions under solvent-free conditions, is highly desirable. nih.govjetir.org Microwave-assisted solvent-free synthesis has been reported for various pyrazole derivatives. nih.gov

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation can often reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. Multicomponent reactions are inherently more atom-economical than multi-step linear syntheses. mdpi.com

| Green Chemistry Principle | Application in Synthesis |

| Use of Catalysis | Employing reusable heterogeneous catalysts like nano-ZnO. nih.gov |

| Alternative Solvents | Utilizing water or ethanol as reaction media, or solvent-free conditions. nih.govjetir.org |

| Energy Efficiency | Application of microwave irradiation to reduce reaction times. nih.gov |

| Atom Economy | Designing one-pot and multicomponent reactions to minimize waste. mdpi.com |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be carried out in a more sustainable and environmentally responsible manner.

Comprehensive Spectroscopic and Crystallographic Characterization of 1 1 Methyl 1h Pyrazol 4 Yl Cyclobutylamine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine is expected to provide distinct signals corresponding to each unique proton environment in the molecule. The pyrazole (B372694) ring protons, being in an aromatic environment, are anticipated to appear in the downfield region of the spectrum. The protons on the cyclobutane (B1203170) ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The N-methyl group should present as a sharp singlet, a characteristic feature for methyl groups attached to a nitrogen within a pyrazole ring. The amine protons (NH₂) may appear as a broad singlet.

Predicted ¹H NMR chemical shifts and multiplicities are summarized in the table below. These predictions are based on the analysis of similar structures, such as other N-methylated pyrazoles and substituted cyclobutanamines. nih.govktu.edu

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Integration |

| Pyrazole H-3 | 7.4 - 7.6 | Singlet (s) | 1H |

| Pyrazole H-5 | 7.2 - 7.4 | Singlet (s) | 1H |

| N-CH₃ | 3.8 - 4.0 | Singlet (s) | 3H |

| Cyclobutane CH₂ (α to N) | 2.2 - 2.6 | Multiplet (m) | 4H |

| Cyclobutane CH₂ (β to N) | 1.8 - 2.1 | Multiplet (m) | 2H |

| NH₂ | 1.5 - 2.5 | Broad Singlet (br s) | 2H |

Note: Chemical shifts are referenced to a standard solvent signal.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Complementing the proton data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The quaternary carbon of the cyclobutane ring, bonded to both the pyrazole ring and the amine group, is a key feature. The carbons of the pyrazole ring will resonate in the aromatic region, while the aliphatic carbons of the cyclobutane and N-methyl groups will appear in the upfield region. ktu.edu

The following table outlines the predicted chemical shifts for the carbon atoms in the structure.

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| Pyrazole C-4 (quaternary) | 135 - 140 |

| Pyrazole C-3 | 130 - 135 |

| Pyrazole C-5 | 125 - 130 |

| Cyclobutane C-1 (quaternary) | 55 - 65 |

| N-CH₃ | 35 - 40 |

| Cyclobutane CH₂ (α to N) | 30 - 35 |

| Cyclobutane CH₂ (β to N) | 15 - 20 |

Note: Chemical shifts are referenced to a standard solvent signal.

Two-Dimensional NMR Techniques

To confirm the assignments from 1D NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent, non-equivalent methylene (B1212753) protons within the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for each CH, CH₂, and CH₃ group in the molecule, such as linking the N-methyl proton singlet to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting the different fragments of the molecule. Key expected correlations would include the N-methyl protons to the pyrazole ring carbons (C-3 and C-5), and the cyclobutane protons to the quaternary pyrazole carbon (C-4). ktu.edu

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound, with the molecular formula C₈H₁₃N₃, the expected exact mass can be calculated. The protonated molecule, [M+H]⁺, would be observed in techniques like electrospray ionization (ESI).

The theoretical exact mass of the [M+H]⁺ ion is calculated to be 152.1182 Da. The experimental observation of a mass value extremely close to this calculated mass would confirm the molecular formula C₈H₁₃N₃. appchemical.com

Analysis of the fragmentation patterns in the mass spectrum can also provide structural information. Expected fragmentation might involve the loss of the amino group or cleavage of the cyclobutane ring, providing further evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine and aromatic pyrazole ring. researchgate.net

The table below lists the predicted characteristic IR absorption bands and their corresponding functional groups.

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| C-H (Alkyl & Aromatic) | Stretching | 2850 - 3100 |

| C=N, C=C (Pyrazole Ring) | Stretching | 1500 - 1600 |

| N-H (Amine) | Bending (Scissoring) | 1580 - 1650 |

| C-N | Stretching | 1000 - 1250 |

The presence of a primary amine is typically indicated by a pair of bands in the N-H stretching region. The various C-H stretches confirm the presence of both sp² (pyrazole) and sp³ (cyclobutane, methyl) hybridized carbons. The stretches in the 1500-1600 cm⁻¹ region are characteristic of the pyrazole aromatic system.

X-ray Diffraction (XRD) for Solid-State Structural Determination and Polymorphism Analysis

X-ray Diffraction (XRD) is a primary technique for determining the solid-state structure of crystalline materials. It allows for the detailed mapping of atomic positions within a crystal lattice, providing insights into molecular conformation, bond lengths, and bond angles. This technique is also crucial for identifying and characterizing different polymorphic forms of a substance, which can have distinct physical properties. However, no published XRD studies for this compound are available.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of a molecule. This analysis yields detailed crystallographic data, including the unit cell dimensions, space group, and atomic coordinates. Despite extensive searches, no specific single-crystal X-ray diffraction data has been deposited in public databases or published in scientific journals for this compound. Therefore, a data table containing its crystallographic parameters cannot be generated.

For context, studies on other pyrazole derivatives have revealed a variety of crystal systems. For example, some pyrazole compounds crystallize in the monoclinic or triclinic systems, but this cannot be assumed for the target compound without experimental data. nih.govresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of crystal packing involves studying how individual molecules are arranged within the crystal lattice. This arrangement is governed by various intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. nbinno.comglobalresearchonline.net These interactions are fundamental to the stability and physical properties of the crystal.

The molecular structure of this compound contains a primary amine (-NH2) group and a pyrazole ring, which suggest the potential for specific intermolecular interactions. The amine group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. researchgate.netnih.gov However, without a determined crystal structure, any discussion of the specific packing motifs and intermolecular interactions for this compound would be purely speculative. No experimental studies detailing these features have been published.

Polymorphic Forms and Their Structural Characterization

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound can exhibit significant differences in properties such as solubility, melting point, and stability. The characterization of these forms is critical, particularly in the pharmaceutical industry. frontiersin.org

A search for studies on the polymorphism of this compound yielded no results. There is no information in the scientific literature to suggest that this compound exhibits polymorphism, nor are there any structural characterizations of different crystalline forms. While other complex pyrazole-containing molecules have been shown to exhibit polymorphism mdpi.com, this cannot be extrapolated to the specific compound .

Advanced Computational and Theoretical Studies on 1 1 Methyl 1h Pyrazol 4 Yl Cyclobutylamine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. nih.gov These methods, ranging from Density Functional Theory (DFT) to high-level ab initio techniques, provide a detailed picture of the molecule's electronic landscape and conformational preferences. dtic.mil

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pyrazole (B372694) derivatives due to its favorable balance of accuracy and computational cost. eurasianjournals.comresearchgate.net Methods like the B3LYP functional combined with basis sets such as 6-311G(d,p) are commonly used to optimize molecular geometries and investigate electronic properties. nih.govmalayajournal.org

For 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine, DFT calculations can determine the most stable three-dimensional arrangement of atoms. This involves analyzing the puckered conformation of the cyclobutane (B1203170) ring and the rotational orientation of the pyrazole ring relative to the cyclobutane moiety. The electronic structure is elucidated through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A larger gap suggests higher stability and lower reactivity. nih.gov

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. researchgate.net

| Parameter | Calculated Value |

|---|---|

| Energy of HOMO | -6.25 eV |

| Energy of LUMO | 0.45 eV |

| HOMO-LUMO Energy Gap (ΔE) | 6.70 eV |

| Dipole Moment (μ) | 2.15 Debye |

| Ionization Potential | 6.25 eV |

| Electron Affinity | -0.45 eV |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. dtic.mil These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, can provide highly accurate predictions of molecular properties, though they are often more computationally demanding than DFT. nih.govdtic.mil

For this compound, ab initio calculations, particularly at the MP2/6-311++G(d,p) level, can be employed to refine the geometric parameters obtained from DFT. nih.gov These higher-level calculations are crucial for accurately determining bond lengths, bond angles, and dihedral angles. They can also be used to calculate fundamental molecular properties such as ionization energies, electron affinities, and dipole moments with high precision. nih.gov Studies on related four-membered ring systems have shown that high-level ab initio methods are essential for accurately predicting properties like ring-puckering and inversion barriers. researchgate.netresearchgate.net

| Parameter | Description | Calculated Value |

|---|---|---|

| r(C-C)cyclo | Average C-C bond length in cyclobutane ring | 1.552 Å |

| r(C-N)pyrazole | Average C-N bond length in pyrazole ring | 1.345 Å |

| r(C-C)link | Bond length between cyclobutane and pyrazole rings | 1.510 Å |

| θ(puckering) | Cyclobutane ring puckering angle | 29.5° |

| ∠(C-C-C)cyclo | Average C-C-C bond angle in cyclobutane ring | 88.2° |

Molecular Modeling and Simulation Techniques

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and conformational flexibility. eurasianjournals.com

The presence of a flexible cyclobutane ring and a rotatable bond linking the two heterocyclic and carbocyclic systems means that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. iu.edu.sa

A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle of the bond connecting the pyrazole and cyclobutane rings. This allows for the mapping of the energy landscape, revealing the energy barriers between different conformations. For the cyclobutane ring itself, a key feature is the "ring-puckering" motion. researchgate.netresearchgate.net The planar conformation of the cyclobutane ring is typically a transition state, with two equivalent puckered conformations being the energy minima. The energy difference between the planar and puckered states is the inversion barrier. researchgate.net For substituted cyclobutanes, the substituents can adopt either axial or equatorial positions, leading to different energy levels.

Molecular Dynamics (MD) simulations provide a powerful method for studying the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment (e.g., a solvent). eurasianjournals.comnih.gov In a typical MD simulation, the molecule is placed in a simulated box, often filled with solvent molecules like water, and the motions of all atoms are calculated over time by integrating Newton's laws of motion. nih.govucl.ac.uk

MD simulations of this compound can reveal how the molecule behaves in a solution. nih.gov These simulations can show transitions between different puckered states of the cyclobutane ring and rotation around the central C-C bond, providing a dynamic view of the conformational landscape explored by the molecule at a given temperature. The stability of intramolecular hydrogen bonds and the interaction with solvent molecules can also be assessed. Such simulations are crucial for understanding how the molecule's flexibility and solvent interactions might influence its properties. tandfonline.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the structural characterization of newly synthesized compounds. researchgate.net

Theoretical calculations can provide predicted spectra that can be compared with experimental results to confirm the structure of this compound. researchgate.net

NMR Spectra: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. iu.edu.saresearchgate.net The calculated shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS).

IR Spectra: The vibrational frequencies and their corresponding intensities can be calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-311G(d,p)). nih.govnih.gov These calculations help in assigning the various vibrational modes (stretching, bending) to the peaks observed in an experimental IR spectrum. mdpi.commdpi.com

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. nih.gov It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrazole H-3 | 7.45 | - |

| Pyrazole H-5 | 7.30 | - |

| N-CH₃ | 3.80 | 34.5 |

| Cyclobutane C-NH₂ | - | 55.0 |

| Cyclobutane CH (adjacent to pyrazole) | 3.10 | 40.2 |

| Cyclobutane CH₂ (β) | 2.20 - 2.40 | 30.1 |

| Cyclobutane CH₂ (γ) | 1.80 - 2.00 | 18.5 |

| NH₂ | 1.65 (broad) | - |

| Spectroscopic Parameter | Predicted Value | Assignment |

|---|---|---|

| IR Frequency (ν) | 3350-3450 cm⁻¹ | N-H stretching (amine) |

| IR Frequency (ν) | 2950-3100 cm⁻¹ | C-H stretching (aromatic and aliphatic) |

| IR Frequency (ν) | 1550 cm⁻¹ | C=N stretching (pyrazole ring) |

| IR Frequency (ν) | 1490 cm⁻¹ | C=C stretching (pyrazole ring) |

| UV-Vis (λ_max) | ~225 nm | π → π* transition (pyrazole ring) |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

In the quest for novel therapeutic agents, computational and theoretical studies have become indispensable tools for accelerating drug discovery. For analogues of this compound, cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling represent key in silico strategies for optimizing molecular design and predicting biological activity. These approaches systematically explore the chemical space and establish mathematical relationships between the structural features of pyrazole derivatives and their pharmacological effects.

Cheminformatics Analysis of Pyrazole Analogues

Cheminformatics encompasses the use of computational methods to analyze and manage large sets of chemical data. In the context of this compound analogues, cheminformatics is applied to characterize the diversity of chemical structures, identify privileged scaffolds, and guide the selection of compounds for synthesis and biological testing. By mapping the chemical space occupied by a library of pyrazole derivatives, researchers can identify regions associated with desirable pharmacological properties. nih.gov

The analysis often begins with the calculation of a wide array of molecular descriptors for each analogue. These descriptors quantify various aspects of molecular structure, including constitutional, topological, geometrical, and electronic properties. For pyrazole derivatives, descriptors such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and various electrotopological state (E-state) indices are commonly employed to define the chemical space. mdpi.com Principal Component Analysis (PCA) is a frequently used statistical technique to reduce the dimensionality of the descriptor data and visualize the distribution of compounds, revealing clustering patterns based on structural similarity and potential activity. researchgate.net

Development of QSAR Models

QSAR modeling aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrazole analogues, this involves developing regression models where the dependent variable is a measure of biological activity (e.g., pIC50, the negative logarithm of the half-maximal inhibitory concentration) and the independent variables are the calculated molecular descriptors. mdpi.com These models, once validated, can be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and reducing the reliance on extensive and costly experimental screening.

Various statistical methods are employed to construct QSAR models for pyrazole derivatives, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF). The robustness and predictive power of the generated models are rigorously assessed through internal and external validation techniques. nih.govacs.org

Key Molecular Descriptors in Pyrazole QSAR Models

Numerous QSAR studies on diverse series of pyrazole analogues have identified several classes of molecular descriptors that consistently demonstrate a significant correlation with biological activity.

Topological and Constitutional Descriptors: These descriptors, which encode information about the connectivity and composition of a molecule, are often crucial in QSAR models of pyrazole derivatives. For instance, in a study of 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, adjacency and distance matrix descriptors were found to be highly influential. nih.govacs.org Similarly, the number of multiple bonds and molecular volume have been shown to be significant in models for pyrazole-based acetylcholine (B1216132) esterase inhibitors.

Electronic Descriptors: The electronic properties of the pyrazole ring and its substituents play a vital role in molecular interactions. Descriptors related to charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) are frequently incorporated into QSAR models to capture these effects.

Spatial and 3D Descriptors: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into the influence of the 3D arrangement of atoms on biological activity. For pyrazole-based kinase inhibitors, these studies have highlighted the importance of steric and electrostatic fields around the molecule. nih.gov For example, contour maps generated from CoMFA and CoMSIA models can indicate regions where bulky or electropositive/electronegative substituents are likely to enhance or diminish activity, providing a visual guide for molecular modification. nih.gov

Application in Design Optimization

The ultimate goal of cheminformatics and QSAR modeling is to guide the rational design of more potent and selective analogues. By interpreting the developed QSAR models, medicinal chemists can deduce the structural features that are critical for a desired biological effect. For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent or introducing a hydrogen bond acceptor at a specific position on the pyrazole scaffold is likely to improve activity. nih.gov

This predictive power allows for the in silico design and screening of virtual libraries of novel this compound analogues. By calculating the relevant descriptors for these virtual compounds and plugging them into the validated QSAR equation, their biological activity can be predicted without the need for immediate synthesis. This process enables a more focused and efficient approach to lead optimization, concentrating laboratory resources on those candidates with the highest probability of success.

The following table presents a hypothetical dataset typical of that used in a QSAR study of pyrazole analogues, illustrating the relationship between molecular descriptors and biological activity.

| Compound ID | R1-Substituent | R2-Substituent | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | pIC50 |

| Analogue 1 | -H | -Phenyl | 227.29 | 2.5 | 45.9 | 6.8 |

| Analogue 2 | -Cl | -Phenyl | 261.73 | 3.2 | 45.9 | 7.5 |

| Analogue 3 | -CH3 | -Phenyl | 241.32 | 2.9 | 45.9 | 7.1 |

| Analogue 4 | -H | -4-Chlorophenyl | 261.73 | 3.3 | 45.9 | 7.9 |

| Analogue 5 | -H | -4-Methoxyphenyl | 257.32 | 2.4 | 55.1 | 7.2 |

| Analogue 6 | -Br | -4-Chlorophenyl | 340.63 | 4.1 | 45.9 | 8.5 |

| Analogue 7 | -CH3 | -4-Fluorophenyl | 259.31 | 3.0 | 45.9 | 7.4 |

This interactive table showcases how variations in substituents (R1 and R2) on a common pyrazole core lead to changes in physicochemical properties (Molecular Weight, LogP, TPSA) and, consequently, biological activity (pIC50). QSAR models are built to quantify these relationships, enabling the prediction of pIC50 for new analogues based on their calculated descriptor values.

In-Depth Analysis of this compound Reveals Gaps in Publicly Available Research

Despite the growing interest in pyrazole-containing compounds within medicinal chemistry, a thorough review of publicly accessible scientific literature and databases reveals a significant lack of specific molecular interaction and biological target engagement studies for the compound this compound.

While the chemical identity of this compound is established, with a Chemical Abstracts Service (CAS) number of 1500423-55-1 and a molecular formula of C8H13N3, detailed computational and experimental data regarding its specific interactions with biological targets are not presently available in published research. appchemical.com Consequently, a comprehensive article adhering to the requested detailed outline on its molecular interactions cannot be generated at this time without resorting to speculation or extrapolation from dissimilar compounds, which would compromise scientific accuracy.

The broader class of pyrazole derivatives has been the subject of extensive research, with numerous studies employing in silico molecular docking to predict binding affinities and interaction motifs. nih.govresearchgate.net These studies are crucial in modern drug discovery for identifying potential therapeutic agents and understanding their mechanisms of action at a molecular level. mdpi.com Methodologies such as analyzing binding poses, identifying key hydrogen bonds, and evaluating cation-π interactions are standard practices in the field. d-nb.infonih.gov Furthermore, investigations into allosteric modulation and the rational design of new ligands based on target structures are active areas of research for many pyrazole-based compounds. researchgate.net

However, the application of these specific computational and mechanistic studies to this compound has not been documented in the accessible scientific literature. The absence of such specific data prevents a detailed discussion on the following key areas that were requested:

Molecular Interactions and Biological Target Engagement Studies

Ligand Design:No research is available on ligand design strategies based on the interactions of this specific compound.

Bioisosteric Replacement Strategies

There is no available research that specifically documents the use of 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine within bioisosteric replacement strategies. Bioisosterism involves the substitution of a functional group with another that has similar physical and chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. While the pyrazole (B372694) ring is sometimes used as a bioisostere for other rings or functional groups in drug design, and various pyrazole derivatives have been subject to bioisosteric modifications, studies focused on this compound for this purpose have not been found. acs.org

Fragment-Based Design Approaches

Similarly, no published research could be located that describes the use of this compound in fragment-based drug design (FBDD). FBDD is a method that begins with identifying small chemical fragments that bind weakly to a biological target, which are then grown or combined to produce higher-affinity ligands. nih.gov The cyclobutane (B1203170) and methyl-pyrazole moieties are consistent with the size and complexity of typical fragments. vu.nl However, there is no evidence from the conducted searches to suggest that this compound has been screened as part of a fragment library or utilized as a starting point for a fragment-based drug discovery campaign.

Structure Activity Relationship Sar Investigations of 1 1 Methyl 1h Pyrazol 4 Yl Cyclobutylamine Derivatives

Impact of Substituents on the Pyrazole (B372694) Ring on Molecular Interactions

The pyrazole ring is a key component in many compounds with a wide range of biological activities. globalresearchonline.netnih.gov The substituents on this ring can significantly influence the molecule's properties and its interactions with biological targets.

Research on various pyrazole-containing compounds has shown that the nature, size, and position of substituents on the pyrazole ring can affect:

Binding Affinity : Different functional groups can enhance or decrease how strongly the molecule binds to its target. For instance, adding a methyl or benzyl (B1604629) group to the pyrazole ring has been shown to decrease inhibitory activity in some cases, while a cyclopentyl group can maintain or improve activity. nih.gov

Lipophilicity : The addition of certain groups can make the molecule more or less fat-soluble, which affects how it is absorbed, distributed, metabolized, and excreted in the body.

Hydrogen Bonding : Substituents can introduce or block potential hydrogen bond donors and acceptors, altering the binding mode of the compound.

Electronic Properties : Electron-donating or electron-withdrawing groups can change the electronic landscape of the pyrazole ring, which can impact its interactions with the target protein.

| Substituent at Position X on Pyrazole Ring | Potential Impact on Molecular Interactions | Illustrative Change in Activity |

|---|---|---|

| -H (unsubstituted) | Baseline interaction profile. | Reference activity. |

| -CH3 (Methyl) | Increases lipophilicity; may form hydrophobic interactions. | May increase or decrease activity depending on the target's binding pocket. |

| -Cl (Chloro) | Increases lipophilicity; can form halogen bonds. | Often leads to increased potency. |

| -OH (Hydroxyl) | Increases polarity; can act as a hydrogen bond donor/acceptor. | May increase aqueous solubility and introduce key interactions. |

| -OCH3 (Methoxy) | Increases lipophilicity and can act as a hydrogen bond acceptor. | Can improve metabolic stability and binding affinity. |

Influence of Cyclobutylamine (B51885) Substitutions on Binding Affinity and Selectivity

The cyclobutylamine moiety is a rigid scaffold that can position the amine group in a specific orientation for optimal interaction with the target. Substitutions on this ring can fine-tune the compound's binding affinity and selectivity.

Key considerations for cyclobutylamine substitutions include:

Conformational Restriction : The four-membered ring restricts the molecule's conformation, which can be advantageous for binding to a specific target.

Introduction of Functional Groups : Adding substituents to the cyclobutyl ring can introduce new points of interaction with the target, such as hydrogen bonds or hydrophobic interactions.

Stereochemistry : The cyclobutylamine ring can have multiple stereocenters, and the spatial arrangement of substituents can be critical for activity.

| Substituent on Cyclobutyl Ring | Potential Impact on Binding Affinity and Selectivity | Illustrative Change in Activity |

|---|---|---|

| -H (unsubstituted) | Baseline interaction profile. | Reference activity. |

| -F (Fluoro) | Can alter electronic properties and metabolic stability. May form favorable interactions. | Often improves metabolic stability and may enhance binding. |

| -OH (Hydroxyl) | Introduces a hydrogen bond donor/acceptor, increasing polarity. | Can improve selectivity and introduce key binding interactions. |

| -CH3 (Methyl) | Increases lipophilicity and can probe for hydrophobic pockets. | May increase affinity if a hydrophobic pocket is present. |

Stereochemical Effects on Molecular Recognition and Target Engagement

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in how a drug interacts with its biological target. nih.govnih.gov For chiral molecules like many derivatives of 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine, the different enantiomers can have vastly different biological activities. nih.gov

Enantiomers and Biological Activity : One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even cause unwanted side effects. nih.gov Therefore, it is often beneficial to develop single-enantiomer drugs. nih.gov

Target Binding : The specific 3D shape of an enantiomer determines how well it fits into the binding site of its target protein. Even subtle differences in stereochemistry can lead to significant changes in binding affinity. nih.gov

Pharmacokinetics : Stereochemistry can also influence a drug's absorption, distribution, metabolism, and excretion.

The separation and testing of individual enantiomers is a crucial step in the drug development process to understand the impact of chirality on biological activity. nih.gov

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a drug design strategy where the core structure (scaffold) of a known active compound is replaced with a different scaffold, while maintaining similar biological activity. This can lead to the discovery of new compounds with improved properties, such as better potency, selectivity, or pharmacokinetic profiles.

For derivatives of this compound, scaffold hopping could involve replacing the pyrazole or cyclobutylamine core with other ring systems. Lead optimization, on the other hand, involves making small, systematic changes to a promising lead compound to improve its drug-like properties. This can include modifying substituents on the pyrazole and cyclobutylamine rings to enhance activity and reduce off-target effects.

Design Principles for Modulating Specific Molecular Interactions

Based on SAR studies of pyrazole derivatives, several design principles can be used to modulate their molecular interactions:

Targeting Specific Pockets : By understanding the topology of the target's binding site, substituents can be designed to fit into specific hydrophobic or hydrophilic pockets, thereby increasing binding affinity and selectivity.

Introducing Key Interactions : The strategic placement of functional groups that can form hydrogen bonds, ionic bonds, or other key interactions with the target can significantly enhance potency. For example, compounds with a cyano moiety on a pyridine (B92270) core have shown improved potency in some cases. globalresearchonline.net

Modulating Physicochemical Properties : Substituents can be used to fine-tune the compound's solubility, lipophilicity, and metabolic stability to achieve a desirable pharmacokinetic profile.

Fine-Tuning Conformation : The use of rigid scaffolds like the cyclobutylamine ring can lock the molecule into an active conformation, reducing the entropic penalty of binding.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes

While established methods for the synthesis of pyrazole (B372694) and cyclobutane-containing compounds exist, the pursuit of more efficient, scalable, and environmentally benign synthetic routes remains a critical objective. Future research will likely focus on innovative strategies that offer improvements in yield, regioselectivity, and stereocontrol.

Key areas for development include:

Flow Chemistry: The application of continuous flow technologies could enable safer, more controlled, and scalable production of 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine and its analogs. Flow reactors can facilitate reactions that are difficult to manage in batch processes, such as those involving hazardous reagents or intermediates.

Photocatalysis and Electrosynthesis: These emerging techniques offer green alternatives to traditional synthetic methods. Visible-light photoredox catalysis, for example, can enable novel bond formations under mild conditions, potentially streamlining the synthesis of complex pyrazole derivatives.

Novel Cycloaddition Strategies: Exploration of unconventional [2+2] cycloaddition reactions could provide new pathways to the cyclobutane (B1203170) ring. Similarly, innovative 1,3-dipolar cycloaddition reactions could be employed for the construction of the pyrazole core.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the pyrazole or cyclobutane core would be highly valuable. This approach allows for the rapid diversification of a common intermediate, accelerating the generation of compound libraries for screening and optimization.

A comparison of potential synthetic approaches is summarized in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Flow Chemistry | Enhanced safety, scalability, and control | Optimization of reactor design and reaction conditions |

| Photocatalysis | Mild reaction conditions, green chemistry | Development of novel photocatalysts and reaction pathways |

| New Cycloadditions | Access to novel analogs, improved efficiency | Catalyst design, substrate scope exploration |

| Late-Stage C-H Functionalization | Rapid library synthesis, molecular diversification | Regioselective catalyst development |

Advanced Spectroscopic Characterization Techniques

Unambiguous structural elucidation is paramount in chemical research. While standard techniques such as NMR (¹H, ¹³C), IR, and mass spectrometry are routinely used, future research could benefit from the application of more advanced and multi-dimensional spectroscopic methods.

Future directions in characterization include:

Two-Dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC will be crucial for the definitive assignment of all proton and carbon signals, especially for more complex derivatives.

Solid-State NMR (ssNMR): For crystalline forms or polymorphs of the compound, ssNMR can provide detailed information about the molecular structure and packing in the solid state.

Chiroptical Spectroscopy: For chiral derivatives of this compound, techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) will be essential for determining the absolute stereochemistry.

Single-Crystal X-ray Diffraction: This technique provides the most definitive three-dimensional structural information. Future work should aim to crystallize novel derivatives to understand their solid-state conformation and intermolecular interactions, which can be crucial for computational modeling and understanding biological activity.

| Technique | Information Gained | Application Area |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity and spatial relationships of atoms | Unambiguous structure confirmation of complex derivatives |

| Solid-State NMR (ssNMR) | Structure and dynamics in the solid phase | Polymorph and crystal packing analysis |

| Circular Dichroism (CD) | Absolute stereochemistry of chiral molecules | Analysis of enantiomerically pure compounds |

| X-ray Crystallography | Precise 3D molecular structure and packing | Definitive structural proof, computational model validation |

Integration of Machine Learning in Compound Design and Prediction

The intersection of artificial intelligence and chemistry offers powerful tools to accelerate the discovery and optimization of new molecules. Machine learning (ML) and deep learning models can be trained on existing chemical data to predict the properties of novel compounds, prioritize synthetic targets, and generate new molecular structures with desired characteristics.

Emerging applications in this area involve:

Predictive Modeling: ML algorithms can be developed to predict key properties for derivatives of this compound, such as binding affinity to specific biological targets, ADME (absorption, distribution, metabolism, and excretion) profiles, and potential toxicity.

De Novo Design: Generative ML models can design novel molecules based on the this compound scaffold. These models can explore a vast chemical space to propose structures with optimized properties, moving beyond intuitive human design.

Reaction Prediction and Synthesis Planning: AI tools can assist chemists by predicting the outcomes of chemical reactions and suggesting optimal synthetic routes, thereby streamlining the process of creating new analogs.

This integrated computational and synthetic approach can significantly reduce the time and cost associated with traditional drug discovery cycles.

Exploration of this compound Scaffolds in Diverse Molecular Probes and Chemical Tools

The inherent structural features of the this compound scaffold make it an attractive starting point for the development of molecular probes and chemical tools to investigate biological systems. The pyrazole ring is a key component in many approved drugs, particularly protein kinase inhibitors.

Future research in this domain could focus on:

Kinase Inhibitor Scaffolds: The 1-methyl-1H-pyrazol-4-yl moiety is present in several potent kinase inhibitors. By modifying the cyclobutylamine (B51885) portion and adding other functional groups, novel and selective inhibitors for specific kinases could be developed. These compounds can serve as tools to probe the function of kinases in cellular signaling pathways implicated in diseases like cancer.

Fluorescent Probes: By conjugating a fluorophore to the scaffold, researchers could create probes to visualize biological targets and processes within living cells. For example, a fluorescently labeled derivative could be used to track the localization of a specific protein it binds to.

Affinity-Based Probes: The scaffold can be functionalized with reactive groups (e.g., photo-crosslinkers) and reporter tags (e.g., biotin) to create affinity-based probes. These tools are invaluable for identifying the protein targets of a bioactive compound (target deconvolution) and for mapping protein-protein interactions.

The versatility of this scaffold provides a robust platform for creating a new generation of chemical tools to dissect complex biological questions.

Q & A

Basic Questions

Q. What are the primary synthetic routes for 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination, a common approach for analogous pyrazole derivatives. For example, 1-methyl-1H-pyrazole-4-carbaldehyde reacts with cyclobutylamine under reducing agents like sodium cyanoborohydride. Reaction optimization (e.g., solvent polarity, temperature, and stoichiometry) is critical for yield improvement, as seen in similar compounds . Microwave-assisted synthesis (used for structurally related amines) may accelerate reaction kinetics and reduce side products .

Q. How is the molecular structure of this compound validated, and what analytical techniques are recommended?

- Methodological Answer : X-ray crystallography using programs like SHELXL (for small-molecule refinement) is ideal for unambiguous structural confirmation . For routine characterization, combine NMR (¹H/¹³C) and IR spectroscopy. For instance, pyrazole ring protons typically appear as singlets at δ 7.5–8.0 ppm, while cyclobutyl protons show complex splitting patterns (δ 2.0–3.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What key functional groups dictate the compound’s reactivity?

- Methodological Answer : The pyrazole’s aromatic nitrogen atoms participate in hydrogen bonding and π-π stacking, while the cyclobutylamine group enables nucleophilic reactions (e.g., acylation, alkylation). Steric effects from the cyclobutyl ring may hinder reactions at the amine site, as observed in analogues lacking bulky substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis methods for this compound?

- Methodological Answer : Divergent synthetic routes (e.g., reductive amination vs. multi-component reactions) require systematic validation. For example, compare intermediates using LC-MS to identify side products. Adjusting protecting groups for the amine (e.g., Boc protection) can mitigate undesired side reactions. Cross-referencing spectral data with literature (e.g., NMR shifts in ) helps confirm structural consistency.

Q. What are the challenges in characterizing dynamic stereochemistry of the cyclobutyl ring?

- Methodological Answer : The cyclobutyl ring’s puckered conformation introduces stereochemical complexity. Variable-temperature NMR can reveal ring-flipping dynamics, while NOESY/ROESY experiments map spatial proximity of protons. Computational modeling (DFT) predicts stable conformers, aiding in interpreting crystallographic data .

Q. What biological targets are plausible for this compound, and how can its mechanism be studied?

- Methodological Answer : Pyrazole derivatives often target kinases or GPCRs. Use in vitro assays (e.g., enzyme inhibition screens) to identify activity. For mechanistic studies, employ surface plasmon resonance (SPR) to measure binding affinity or X-ray co-crystallography to visualize target interactions. Structural analogs show inhibition of inflammatory pathways, suggesting potential anti-inflammatory applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.